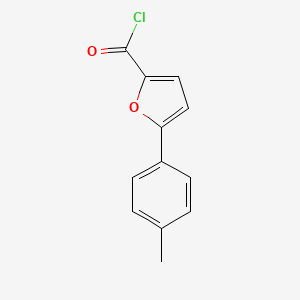
2-Furancarbonyl chloride, 5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of furan, a heterocyclic aromatic compound, and contains a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction typically involves refluxing 2-furoic acid in excess thionyl chloride on a water bath . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the acid to the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves similar methods but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. Industrial production may also involve additional purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Reagents such as alcohols and amines are used in condensation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can be amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Condensation Products: Esters and amides are the primary products of condensation reactions.
Scientific Research Applications
2-Furancarbonyl chloride, 5-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Furoyl chloride: A simpler acyl chloride derivative of furan.
Benzoyl chloride: An acyl chloride with a benzene ring instead of a furan ring.
4-Methylbenzoyl chloride: An acyl chloride with a 4-methylphenyl group but without the furan ring.
Uniqueness
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is unique due to the presence of both the furan ring and the 4-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Properties
CAS No. |
60336-00-7 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-(4-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3 |
InChI Key |
BCSYSMPRAHURGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


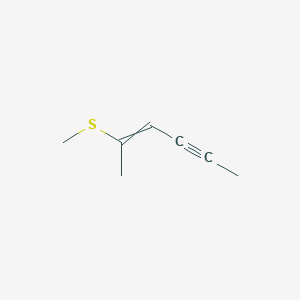
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
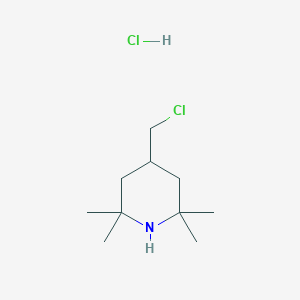
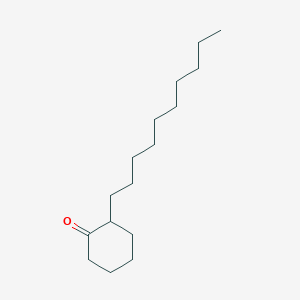
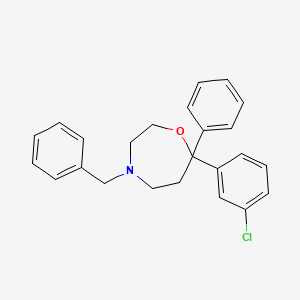

![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)
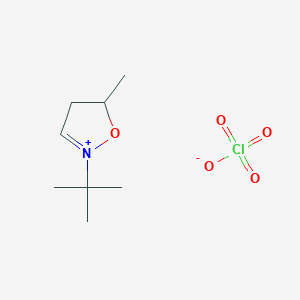
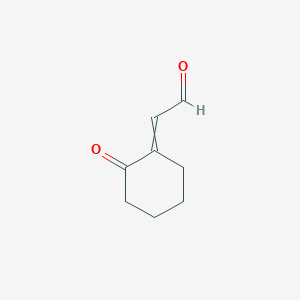
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)

